molecular formula C8H15N B3050704 3-Azabicyclo[3.3.1]nonane CAS No. 280-70-6

3-Azabicyclo[3.3.1]nonane

Cat. No.: B3050704
CAS No.: 280-70-6
M. Wt: 125.21 g/mol
InChI Key: XAIUACHCJPWUEF-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonane (CAS 280-70-6) is a privileged nitrogen-containing bicyclic scaffold of significant interest in medicinal and synthetic chemistry. This compound serves as a key structural motif in bioactive natural products, most notably as the core substructure of the marine alkaloid Haliclonin A . Its constrained bridged ring system is a valuable building block for constructing more complex molecules with potential therapeutic applications. Researchers utilize this scaffold in the synthesis of novel derivatives, including the development of polyhydroxylated analogs that function as bridged bicyclic iminosugars. These derivatives are being explored as selective stabilizers of lysosomal α-glucosidase (GAA), presenting a promising therapeutic strategy for conditions like Pompe disease . The versatility of the this compound framework is further demonstrated by its incorporation into amino acid derivatives and other functionalized compounds, which are investigated for a range of biological activities . The compound's structure, with a molecular formula of C8H15N and a molecular weight of 125.21 g/mol, provides a three-dimensional framework that is highly sought after in drug discovery for enhancing selectivity and binding affinity . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7-4-8(3-1)6-9-5-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIUACHCJPWUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275446
Record name 3-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-70-6
Record name 3-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Azabicyclo 3.3.1 Nonane and Its Derivatives

Retrosynthetic Analysis of the 3-Azabicyclo[3.3.1]nonane Core

Retrosynthetic analysis reveals several key disconnections for the this compound core, guiding the design of synthetic strategies. A common and powerful approach involves a double Mannich reaction or related tandem annulation processes. researchgate.netresearchgate.net This retrosynthetic route disconnects the two C-N bonds and two C-C bonds adjacent to the nitrogen atom, leading back to a cyclic ketone, an amine, and a formaldehyde (B43269) equivalent (Scheme A). This strategy is attractive due to its convergence and the ready availability of the starting materials.

Another major disconnection strategy involves the formation of one of the piperidine (B6355638) rings onto a pre-existing cyclohexanone (B45756) or piperidine precursor. This can be achieved through intramolecular cyclizations, such as Michael additions followed by aldol (B89426) condensations or radical cyclizations. rsc.orgnih.govresearchgate.net For instance, a Michael-type addition approach disconnects the C1-C2 and C1-C8 bonds, tracing the bicyclic system back to a functionalized piperidine derivative and a Michael acceptor (Scheme B). researchgate.net

Radical-based retrosynthesis disconnects a C-C bond within one of the rings, typically adjacent to the nitrogen atom, leading to an unsaturated acyclic or monocyclic precursor containing a radical precursor group. nih.govresearchgate.netacs.orgresearchgate.net Finally, cycloaddition strategies envision the formation of the bicyclic system through a [4+2] or other cycloaddition process, disconnecting the molecule into two simpler components that form the six-membered rings in a single step. rsc.org

Multi-Component and Tandem Reaction Strategies for Core Construction

The double Mannich reaction is a classic and highly effective method for constructing the this compound core. researchgate.netresearchgate.net A notable one-pot tandem Mannich annulation utilizes aromatic ketones, paraformaldehyde, and dimethylamine (B145610) to directly synthesize this compound derivatives in good yields, reaching up to 83%. rsc.org This marked the first instance of using aromatic ketones as practical precursors for this scaffold. researchgate.netrsc.org The reaction sequence involves the formation of an enol or enolate from the ketone, which then undergoes two successive Mannich reactions with the in situ-generated iminium ions.

Similarly, a set of novel SO2-containing azabicyclo[3.n.1]alkanes has been synthesized through the double-Mannich annulation of corresponding monocyclic sulfonyl ketones. researchgate.net The Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with various α,β-unsaturated carbonyl compounds also leads to the formation of substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net

ReactantsReagents/ConditionsProduct TypeYield
Aromatic Ketones, Paraformaldehyde, DimethylamineOne-potThis compound derivativesUp to 83% rsc.org
Monocyclic S-ketonesDouble-Mannich annulationSO2-containing azabicyclo[3.n.1]alkanesN/A researchgate.net
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, AcroleinN/ASubstituted 9-oxo-3-azabicyclo[3.3.1]nonaneN/A researchgate.net

Cascade reactions provide an elegant entry into the bicyclic framework. nih.gov A multicomponent cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals has been developed to produce highly functionalized 9-azabicyclo[3.3.1]nonane derivatives. acs.orgnih.govacs.org This complex sequence proceeds through Michael addition, inverse-Michael addition, imine-enamine tautomerism, and intramolecular condensation steps without the need for a metal catalyst. acs.org Another approach involves a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation to form bicyclo[3.3.1]nonenones. rsc.orgnih.gov

Radical cyclizations offer a complementary strategy. rsc.orgnih.gov An SmI2-mediated radical cyclization protocol has been shown to be effective for the ring closure to create an indole-fused azabicyclo[3.3.1]nonane ring system, a common motif in alkaloids. researchgate.netrsc.org This approach was successful where a Cp2TiCl-mediated method failed. researchgate.net A highly stereoselective tandem radical reaction has also been employed as a key step in the formal synthesis of (-)-haliclonin A, demonstrating the power of this methodology for constructing complex natural product cores. researchgate.netacs.org

Precursor TypeKey Reagents/MethodologyProduct Core
3-Formylchromones, Enaminones, HKAsMulticomponent cascade reactionFunctionalized 9-Azabicyclo[3.3.1]nonane acs.orgnih.govacs.org
Indole-tethered precursorSmI2-mediated radical cyclizationIndole-fused azabicyclo[3.3.1]nonane researchgate.netrsc.org
Functionalized cyclohexeneTandem radical reactionAzabicyclo[3.3.1]nonane core of (-)-haliclonin A researchgate.netacs.org

Cycloaddition reactions are a powerful tool for rapidly assembling complex cyclic systems. rsc.org While less common for the direct synthesis of the this compound core itself, related strategies have been effectively employed for analogous bridged systems. For example, an unprecedented intramolecular cycloaddition of an eight-membered cyclic nitrone was used to construct the 2-azabicyclo[3.3.1]nonane framework during a formal synthesis of Sarain A. nih.gov Additionally, oxidative dearomatization followed by an intramolecular Diels-Alder reaction has been used to synthesize a bicyclo[2.2.2]octane system, showcasing the potential of cycloadditions for building bridged structures. researchgate.net

Cascade Cyclization and Radical-Based Methodologies

Stereoselective Synthesis of this compound Frameworks

Controlling the stereochemistry during the synthesis of the this compound framework is critical, as the biological activity of these compounds is often dependent on their three-dimensional structure. rsc.orgresearchgate.net Stereoselectivity can be achieved by employing chiral auxiliaries, substrate control, or asymmetric catalysis.

In Michael reaction-based approaches, the stereochemical outcome can be influenced by the reaction conditions. researchgate.net For instance, the reaction of methyl 3-benzyl-4-oxopiperidine-3-carboxylate with methyl vinyl ketone can lead to different diastereomeric ratios depending on the base used. researchgate.net The development of a base-mediated cascade cyclization between 1-substituted 3,4-dihydroisoquinolines and coumarin (B35378) derivatives conveniently affords an oxa-azabicyclo[3.3.1]nonane framework with control of stereochemistry in a single operation. nih.gov A highly stereoselective tandem radical reaction was also a key feature in the formal synthesis of (-)-haliclonin A. acs.org

The catalytic asymmetric synthesis of chiral this compound scaffolds is a highly desirable but challenging goal. researchgate.netnih.gov Several powerful enantioselective methods have been developed to address this.

One strategy involves a dual catalytic system for the enantioselective desymmetrization of allene-linked cyclohexanones. rsc.org This method uses a chiral prolinamide to activate the cyclohexanone and a copper(I) co-catalyst to activate the allene, delivering the enantioenriched azabicyclo[3.3.1]nonan-6-one core. rsc.org Another approach reported the first catalytic asymmetric construction of aryl-fused azabicyclo[3.3.1]nonane molecules using metal-free relay catalysis involving a bifunctional phosphonium (B103445) salt and a Lewis acid. researchgate.netnih.gov This cascade process, involving a [3+2] cyclization/ring-opening/Friedel-Crafts sequence, is compatible with a wide variety of substrates. nih.gov

Furthermore, the synthesis of indole-fused 3-azabicyclo[3.3.1]nonan-2-one derivatives can be rendered enantioselective through Mannich reactions using chiral Brønsted acids, such as phosphoric acids, which have induced enantiomeric excesses of up to 88%.

Synthetic StrategyCatalytic System/ReagentsStereochemical Outcome
Desymmetrization of allene-linked cyclohexanonesChiral prolinamide / Copper(I) co-catalystEnantioenriched azabicyclo[3.3.1]nonan-6-ones rsc.org
Cascade [3+2] cycloaddition/ring-opening/Friedel-CraftsBifunctional phosphonium salt / Lewis acidEnantioenriched aryl-fused azabicyclo[3.3.1]nonanes researchgate.netnih.gov
Mannich reaction of indolesChiral phosphoric acids (Brønsted acid)Enantiomeric excesses up to 88% smolecule.com
Conjugate addition / Pd-promoted cyclizationOrganocatalyst / Pd catalystAsymmetric synthesis of the haliclonin A core researchgate.net

Diastereoselective Control in Bicyclic Systems

The inherent three-dimensional nature of the this compound skeleton necessitates precise control over the relative stereochemistry of its substituents. The conformation of the bicyclic system, which typically exists in a chair-chair or a boat-chair conformation, significantly influences its reactivity and biological activity. researchgate.net The development of diastereoselective synthetic routes is therefore crucial for accessing specific stereoisomers with desired properties.

One notable strategy for achieving diastereoselective control involves the reduction of imines formed during the synthesis. For instance, the diastereoselective reduction of an imine mixture in the synthesis of aristoquinoline, which contains a this compound core, was a key step in affording the natural product. researchgate.net Furthermore, in the synthesis of this compound derivatives, the conformation of the resulting products, such as a flattened chair-chair conformation with an equatorial N-CH3 group, has been confirmed through NMR spectroscopy and X-ray crystallography. researchgate.net

The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome. For example, organocatalytic approaches have demonstrated high levels of diastereoselectivity in the construction of related bicyclic systems. rsc.org These methods often rely on the formation of specific intermediates that guide the incoming reagents to a particular face of the molecule, thereby controlling the formation of new stereocenters.

Strategic Functionalization and Diversification of the this compound Nucleus

The ability to strategically introduce and modify functional groups on the this compound core is essential for creating diverse libraries of compounds for biological screening and for the synthesis of complex natural products. nih.govresearchgate.net Functionalization can be targeted at the bridgehead and bridging positions, as well as at the nitrogen atom, providing multiple avenues for structural diversification. acs.org

Introduction of Substituents at Bridgehead and Bridging Positions

The introduction of substituents at the bridgehead (C-1 and C-5) and bridging (C-2, C-4, C-6, C-7, C-8, C-9) positions of the this compound nucleus allows for the modulation of the molecule's steric and electronic properties. A variety of synthetic methods have been employed to achieve this.

The bridged Ritter reaction, for example, has been utilized to introduce functionalities at the 2-exo-position. researchgate.net Michael reactions of piperidine derivatives with α,β-unsaturated carbonyl compounds have been shown to form 6- and 6,8-substituted this compound-1-carboxylates. researchgate.net Furthermore, a novel alkaloid-like compound featuring a cyano group at the 4-position and an acetate (B1210297) at the 6-position has been synthesized, highlighting the potential for introducing diverse functionalities. publish.csiro.au

The carbonyl group at the C-9 position in 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones serves as a versatile handle for further functionalization, enabling the synthesis of various heterocyclic derivatives such as hydrazones, oximes, and thiazoles. researchgate.net

Derivatization at the Nitrogen Atom

The nitrogen atom at position 3 is a key site for derivatization, influencing the compound's basicity, lipophilicity, and biological interactions. A wide range of substituents can be introduced at this position through various N-functionalization reactions.

Alkylation and arylation reactions are commonly used to introduce diverse groups. For instance, N-arylmethyl derivatives have been synthesized, and the N-CH3 group in some derivatives has been shown to adopt an equatorial disposition. researchgate.netchemijournal.com The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for controlled functionalization at other positions before its removal to yield the free amine. researchgate.net This free amine can then be further derivatized, for example, by reaction with chloroacetyl chloride to form N-substituted amides. evitachem.com

Quaternary ammonium (B1175870) salts have also been prepared, such as 3-(4-(trimethylammonio)butyl)-3-azabicyclo[3.3.1]nonane iodide, which introduces a permanent positive charge and alters the compound's solubility and biological properties. The synthesis of N-oxides and hydroxylamines through oxidation with agents like meta-chloroperoxybenzoic acid (m-CPBA) provides another avenue for diversification.

Catalytic Methods in this compound Synthesis

Catalysis has emerged as a powerful tool for the efficient and selective synthesis of the this compound scaffold. Both transition metal catalysis and organocatalysis have provided access to this bicyclic system under mild conditions and with high levels of control. researchgate.netthieme-connect.com

Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Cyclizations)

Transition metal catalysts, particularly palladium complexes, have been instrumental in constructing the this compound core through various cyclization reactions. researchgate.netresearchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step, leading to a rapid increase in molecular complexity.

A notable example is the palladium-promoted intramolecular coupling of a thiocarbamate moiety onto an electron-deficient alkene to form the this compound core. capes.gov.br Palladium-catalyzed intramolecular coupling of amino-tethered vinyl halides with ketone enolates has also been developed as a general methodology for synthesizing bridged nitrogen heterocycles. organic-chemistry.org Furthermore, palladium-catalyzed hydrogenation is a key step in some synthetic routes for the removal of protecting groups. researchgate.net

Organocatalytic Transformations for Bicyclic Systems

Organocatalysis has provided a complementary and often more environmentally benign approach to the synthesis of this compound and related bicyclic systems. thieme-connect.com These metal-free catalysts can promote cascade reactions, allowing for the construction of complex molecular architectures from simple starting materials in a single pot. thieme-connect.com

An organocatalytic enantioselective cascade process has been developed for the construction of azabicyclo[3.3.1]nonane skeletons, offering excellent diastereoselectivities and enantioselectivities. thieme-connect.com Proline and its derivatives have been shown to be effective organocatalysts in three-component coupling reactions to form bicyclic amines with high enantiomeric excess. nih.gov Furthermore, organocatalytic domino reactions have been employed in the synthesis of related oxabicyclo[3.3.1]nonane systems, demonstrating the broad applicability of this strategy. nih.gov The use of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl (B88944) radical, as an organocatalyst for the oxidation of alcohols highlights the diverse roles that these bicyclic scaffolds can play in catalysis.

Structural Elucidation and Conformational Analysis of 3 Azabicyclo 3.3.1 Nonane Systems

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

A combination of sophisticated spectroscopic methods is employed to unequivocally determine the structure and stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of this compound systems in solution. csic.es Both proton (¹H) and carbon-¹³ (¹³C) NMR, along with various one- and two-dimensional experiments, provide a wealth of information regarding the connectivity, configuration, and conformational preferences of these molecules. csic.esresearchgate.netnih.gov

Comprehensive 1D and 2D NMR analyses are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule. semanticscholar.orgacs.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. acs.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a map of C-H connectivities. researchgate.netresearchgate.net

These techniques have been instrumental in confirming that many this compound derivatives adopt a twin-chair conformation, often with bulky substituents occupying equatorial positions to minimize steric strain. researchgate.netresearchgate.net

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of conformational exchange processes. acs.org By studying NMR spectra at variable temperatures, it is possible to observe changes in line shapes that correspond to the interconversion between different conformers. acs.org This allows for the determination of the energy barriers associated with processes like ring inversion. For example, DNMR studies on N-acyl derivatives of 3,7-diazabicyclo[3.3.1]nonane have been used to determine the energy barrier for N-CO bond rotation.

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. csic.es It allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the conformation adopted by the molecule in the crystal lattice. tandfonline.comnih.gov X-ray analysis has been crucial in confirming the chair-chair, chair-boat, and twin-chair conformations of various this compound derivatives. researchgate.nettandfonline.comnih.gov For example, the crystal structure of 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one confirmed a twin-chair conformation with equatorial orientations of the phenyl groups. nih.gov In some cases, X-ray diffraction can also establish the absolute stereochemistry of chiral molecules. bath.ac.uk

Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule. nih.govcsic.es For this compound systems, characteristic absorption bands can confirm the presence of carbonyl groups (C=O), amine groups (N-H), and ether linkages (C-O-C), among others. semanticscholar.org For instance, in 3,7-diazabicyclo[3.3.1]nonan-9-ones, the stretching vibrations of the carbonyl group are typically observed around 1736-1737 cm⁻¹. semanticscholar.org Furthermore, IR spectroscopy can provide evidence for both intramolecular and intermolecular hydrogen bonding, which can significantly influence the preferred conformation of the molecule. csic.esresearchgate.net

One- and Two-Dimensional NMR Studies (e.g., COSY, HSQC, HMBC, NOESY)

X-ray Diffraction Analysis for Solid-State Conformations and Absolute Stereochemistry

Conformational Isomerism and Preferred Geometries

The this compound system can theoretically exist in three main conformations: a twin-chair (CC), a chair-boat (CB), and a twin-boat (BB). rsc.org The relative stability of these conformers is influenced by a variety of factors, including steric interactions, transannular interactions (interactions between non-adjacent atoms across the ring system), and the nature and position of substituents.

The twin-chair conformation is generally the most stable and commonly observed geometry for this compound and its derivatives, both in solution and in the solid state. researchgate.netsemanticscholar.org In this conformation, both six-membered rings adopt a chair-like geometry. NMR studies on various substituted 3-azabicyclo[3.3.1]nonanones have consistently shown a preference for the twin-chair conformation, often with large substituents occupying equatorial positions to minimize steric hindrance. csic.esresearchgate.net

The chair-boat conformation is less stable than the twin-chair but can be adopted, particularly when specific substituents introduce destabilizing interactions in the twin-chair form. rsc.org For example, intramolecular hydrogen bonding or significant steric repulsion can favor the adoption of a chair-boat geometry. researchgate.net X-ray diffraction studies have revealed chair-boat conformations in certain 3-thia-7-azabicyclo[3.3.1]nonane derivatives. nih.gov

The twin-boat conformation is generally the least stable due to significant steric strain and is rarely observed. rsc.org

The conformational preference of the this compound core is a delicate balance of these energetic factors. The presence of heteroatoms, substituents, and the possibility of hydrogen bonding all play a crucial role in determining the final, preferred three-dimensional structure.

Chair-Chair, Boat-Chair, and Boat-Boat Conformations in Bicyclic Systems

The bicyclo[3.3.1]nonane skeleton can, in principle, exist in three ideal conformations: a twin-chair, a chair-boat, and a twin-boat. For the parent this compound, the twin-chair conformation is generally the most stable. rsc.org However, the introduction of heteroatoms and substituents can shift this equilibrium.

Chair-Chair (CC) Conformation: In this conformation, both the piperidine (B6355638) and cyclohexane (B81311) rings adopt a chair form. This is the preferred conformation for many this compound derivatives in solution and the solid state, as it generally minimizes steric strain. rsc.org NMR studies have confirmed this preference in many instances. For example, N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane prefers a twin-chair conformation.

Boat-Chair (BC) Conformation: In certain substituted derivatives, a boat-chair conformation becomes more favorable. This is often observed when intramolecular interactions, such as hydrogen bonding, can stabilize the boat form of one of the rings. researchgate.net For instance, X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformer in the solid state, with the sulfur atom residing in the boat portion of the bicyclic system. nih.gov Similarly, in some epimeric alcohols derived from 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, the piperidine ring adopts a boat form due to intramolecular hydrogen bonding. researchgate.net In the case of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, a single crystal X-ray diffraction analysis showed a boat conformer for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring. tandfonline.com

Boat-Boat Conformation: The twin-boat conformation is generally high in energy due to significant steric hindrance and is therefore rarely observed. However, specific substitution patterns can force the molecule into this conformation. For example, an endo methyl substituent at position 7 in 5-methyl-1-azabicyclo[3.3.1]nonan-2-one favors the twin-boat conformation by 5.2 kJ mol–1. rsc.org

The relative energies of these conformations are often subtle, and the conformational preference can be influenced by the solvent and the physical state (solid vs. solution).

Influence of Substituents on Conformational Equilibrium and Ring Distortion

Substituents on the this compound framework can significantly influence the conformational equilibrium and lead to distortions in the ring system.

The position and orientation of substituents play a crucial role. For instance, unless a 7-endo substituent is present, 3-azabicyclo[3.3.1]nonanes typically exist in a twin-chair conformation. rsc.org However, the lone pair of electrons on the nitrogen at position 3 exerts a strong repulsive force on the C(7)-H group, causing a considerable distortion of the cyclohexane ring. rsc.orgrsc.org This repulsion leads to a flattening of the cyclohexane ring. researchgate.net

The nature of the substituent on the nitrogen atom also has a profound effect. For N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, the molecule adopts a twin-chair conformation but with a slight flattening at the nitrogen end. The presence of a bulky isopropyl group on the nitrogen introduces further steric considerations, forcing the substituent to adopt an orientation that minimizes clashes with the bicyclic framework.

In the case of 3-thia-7-azabicyclo[3.3.1]nonane derivatives, the presence of a benzyl (B1604629) group on the nitrogen and a ketone at the 9-position leads to a chair-boat conformation in the solid state. nih.gov However, upon reduction of the ketone and formation of the hydroperchlorate salt, the system reverts to a chair-chair conformation. nih.gov This highlights the subtle interplay of steric and electronic factors in determining the final conformation.

The introduction of bulky substituents can also force one of the rings into a boat conformation. For example, in N-ethoxycarbonyl- and N-acetyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes, the acetylation and ethoxycarbonylation reactions occur at the boat end of the parent amine, and the resulting products adopt a twin-chair conformation with flattening at the C1-C2-N3-C4-C5 portion of the ring.

Stereoelectronic Effects and Transannular Interactions within the this compound Framework

Stereoelectronic effects and transannular interactions are defining features of the this compound system, significantly influencing its conformation and reactivity.

A key transannular interaction is the repulsion between the lone pair of electrons on the nitrogen atom at position 3 and the axial hydrogen atom at the C7 position. rsc.orgrsc.org This interaction is a major factor in the distortion of the cyclohexane ring in the twin-chair conformation. rsc.orgrsc.org The lone pair on the nitrogen can also influence the geometry and reactivity of the molecule through repulsive interactions with adjacent hydrogen atoms and carbon centers.

Through-bond stereoelectronic effects, such as hyperconjugation, have been studied using density functional theory to understand differences in reactivity between closely related this compound derivatives. nih.govchemrxiv.org These remote electronic effects can be key to explaining diverging reactivity pathways. nih.govchemrxiv.org

In certain derivatives, attractive transannular interactions can occur. For example, a derived 7α(endo) alcohol of a 1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one was found to exhibit a transannular interaction, indicating a preferred chair-chair conformation. researchgate.net

Protonation of the nitrogen atom can lead to the formation of a dihydrogen bond, an unconventional type of hydrogen bond. In protonated this compound, a dihydrogen bond with significant covalent character forms due to the close proximity (1.78 Å) between a C-H and the N-H+ hydrogens, resulting in an energy lowering of 4.24 kcal mol−1. rsc.org

The orientation of the nitrogen lone pair is also critical. In 1-azabicyclo[3.3.1]nona-3,5-diene, the orientation of the nitrogen lone pair is thought to contribute to its higher dopamine (B1211576) transporter affinity compared to this compound derivatives. vulcanchem.com

Computational Chemistry and Theoretical Investigations

Computational methods have proven to be invaluable tools for understanding the complex structural and electronic properties of this compound systems. These theoretical investigations provide insights that complement experimental data and help to rationalize observed conformational preferences and reactivities.

Ab Initio and Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations

Ab initio and Density Functional Theory (DFT) methods are widely used to perform geometry optimizations and calculate the relative energies of different conformations of this compound derivatives.

For example, single-point calculations at the MP4/6-31G level for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed a small energy difference of only 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers. tandfonline.com Full geometry optimization at the Hartree-Fock (HF) level with a 6-31G basis set for the same molecule (with the phenyl group replaced by hydrogen) also indicated that the BC form is slightly more stable than the CC form. tandfonline.com Similar results were obtained for the sulfur-containing analogue. tandfonline.com

DFT studies have been instrumental in elucidating the role of through-bond stereoelectronic effects in the reactivity of 3-azabicyclo[3.3.1]nonanes. nih.govchemrxiv.org These computational analyses have examined substituent effects, noncovalent interactions, and natural bond orbitals to explain differences in reactivity between seemingly similar compounds. nih.govchemrxiv.org

Molecular Mechanics (MMX) Simulations for Conformational Preferences

Molecular mechanics (MMX) calculations offer a computationally less expensive approach to study the conformational preferences of this compound systems. These methods have been successfully applied to a range of derivatives.

Studies on various 3-azabicyclo[3.3.1]nonan-9-ones and related alcohols using the MMX method have shown that the conformational behavior is primarily governed by steric factors. researchgate.net A flattened chair-chair conformation with the N-substituent in an equatorial position is generally preferred. researchgate.net The theoretical calculations were found to be in good agreement with experimental NMR data. researchgate.net

In the case of N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, NMR spectral techniques were used to study its conformational preferences, and it was found to favor a twin-chair conformation with a slight flattening at the nitrogen end.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Delving into Stereoelectronic Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution in molecules, offering deep insights into the nature of chemical bonds and non-covalent interactions.

QTAIM analysis has been employed to investigate stereoelectronic interactions in bicyclo[3.3.1]nonane systems. For instance, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, QTAIM analysis revealed that the presence of two stabilizing LP-N–C–S stereoelectronic interactions favors the chair-chair conformer over the boat-chair conformer. rsc.org The topological analysis of the calculated and experimental charge density helps to reveal the origins of effects like the "hockey sticks" effect observed in similar compounds. nih.gov

This method has also been used to characterize non-covalent interactions, such as the chalcogen bond (S•••O bond), in the molecular structures of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole derivatives. nih.gov

Chemical Reactivity and Transformations of 3 Azabicyclo 3.3.1 Nonane Derivatives

General Reactivity Patterns of the Bicyclic System

The reactivity of the 3-azabicyclo[3.3.1]nonane system is largely dictated by its conformational preferences and the interplay of the nitrogen atom and other functional groups on the bicyclic frame. The scaffold typically adopts a chair-chair conformation, which influences the stereochemical outcome of reactions. The nitrogen atom at the 3-position can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. smolecule.com

The bicyclic system can undergo various transformations, including:

Reduction Reactions: The ketone group, often present at the C-9 position, can be reduced to an alcohol. smolecule.com

Oxidation Reactions: The molecule can be oxidized to form carboxylic acids or other oxidized derivatives. smolecule.com

Nucleophilic Substitution: The nitrogen atom's lone pair can act as a nucleophile. smolecule.com

Cyclization Reactions: Under specific conditions, the compound can undergo further cyclizations to form more complex structures. smolecule.com

Functional Group Interconversions on the Scaffold

A wide array of functional group interconversions can be performed on the this compound scaffold, enabling the synthesis of a diverse range of derivatives. These transformations often target the nitrogen atom or functional groups at other positions of the bicyclic system.

Oxidation and reduction reactions are fundamental transformations for modifying the this compound core and its substituents.

Reduction of Ketones: A common feature in many synthetic routes is a ketone at the C-9 position. This ketone can be stereoselectively reduced to the corresponding alcohol. For instance, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be reduced to the endo-3-hydroxy derivative with high enantioselectivity using a ruthenium complex catalyst. patsnap.com Sodium borohydride (B1222165) is also a common reducing agent for this transformation. patsnap.com

Oxidation of Alcohols: The N-oxyl derivative of 9-azabicyclo[3.3.1]nonane (ABNO) has been utilized as a catalytic oxidant in copper-catalyzed aerobic oxidation of alcohols. smolecule.comorganic-chemistry.org This method provides an efficient route to aldehydes and ketones. organic-chemistry.org

Reductive Amination: 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones can undergo reductive amination in the presence of sodium triacetoxyhydridoborate to form the corresponding 9-amino derivatives. researchgate.net

Reduction of Oximes: Catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel yields the corresponding 9-amines. researchgate.net

Table 1: Examples of Oxidation and Reduction Reactions

Starting MaterialReagent(s)ProductReaction Type
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneRuCl₂[(S)-binap][(R)-iphan], H₂, K-t-butoxideendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-olKetone Reduction
Alcohols (Primary and Secondary)(MeO-bpy)CuOTf, ABNO, airAldehydes and KetonesAlcohol Oxidation
3-Substituted 3-azabicyclo[3.3.1]nonan-9-oneAmine, Sodium triacetoxyhydridoborate3-Substituted 3-azabicyclo[3.3.1]nonan-9-amineReductive Amination
3-Substituted 3-azabicyclo[3.3.1]nonan-9-one oximeRaney Nickel, H₂3-Substituted 3-azabicyclo[3.3.1]nonan-9-amineOxime Reduction

Substitution reactions on the this compound skeleton allow for the introduction of a wide variety of functional groups, with the regio- and stereoselectivity being key considerations.

N-Alkylation and N-Acylation: The nitrogen atom at the 3-position is readily functionalized. For example, the nitrogen can react with alkyl halides or acyl chlorides in nucleophilic substitution reactions. smolecule.com

Reactions at C-9: The C-9 position is often a ketone, which can be converted to other functional groups. Condensation with hydroxylamine (B1172632) or hydrazine (B178648) hydrate (B1144303) yields oximes and hydrazones, respectively. researchgate.net These can be further transformed; for instance, the oximes can be reduced to amines. researchgate.net

Michael Additions: Michael reactions of piperidine (B6355638) derivatives with α,β-unsaturated carbonyl compounds can lead to the formation of substituted 3-azabicyclo[3.3.1]nonanes. The stereochemistry of these reactions has been studied in detail. researchgate.net

Isothiocyanate Reactions: 3-Substituted 3-azabicyclo[3.3.1]nonan-9-yl isothiocyanates react with nucleophiles like methanol (B129727) and aniline (B41778) to give methyl thiocarbamate and thiourea (B124793) derivatives, respectively. researchgate.net

Table 2: Examples of Substitution Reactions

Starting MaterialReagent(s)ProductReaction Type
This compoundAlkyl Halide/Acyl ChlorideN-Substituted derivativeNucleophilic Substitution
3-Substituted 3-azabicyclo[3.3.1]nonan-9-oneHydroxylamine/HydrazineOxime/HydrazoneCondensation
Methyl 1-benzyl-4-oxopiperidine-3-carboxylateα,β-Unsaturated carbonyl compoundSubstituted methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylateMichael Addition
3-Substituted 3-azabicyclo[3.3.1]nonan-9-yl isothiocyanateMethanol/AnilineMethyl thiocarbamate/Thiourea derivativeNucleophilic Addition

Oxidation and Reduction Reactions of Core and Pendant Groups

Rearrangement Reactions and Skeletal Modifications

The rigid yet strained framework of the this compound system makes it susceptible to various rearrangement reactions, leading to novel skeletal structures.

Synthetic 3-azabicyclo[3.3.1]nonanes have been reported to undergo retro-aldol, pinacol-type, and thermal rearrangements. rsc.org For instance, the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids has been investigated. core.ac.uk The bicyclo[3.3.1]nonane skeleton is large enough to stabilize the carbocation transition state necessary for a normal Beckmann rearrangement. core.ac.uk

A notable transformation of the this compound skeleton is its photochemical rearrangement. Certain derivatives of this compound undergo a stereospecific skeletal cleavage when exposed to light, resulting in a novel heterotricyclic system. rsc.orgrsc.org This rearrangement is initiated by the excitation of a ketone, followed by a 1,2-sigmatropic shift. rsc.org This discovery opened a new pathway for the synthesis of unique heterocyclic structures from the this compound framework. rsc.orgresearchgate.net Further studies have indicated that the presence of nitrogen is a requirement for this photochemical rearrangement to occur. connectedpapers.com

Utility of the 3 Azabicyclo 3.3.1 Nonane Scaffold in Advanced Chemical Applications

Scaffold Design Principles for Diverse Chemical Synthesis

The 3-azabicyclo[3.3.1]nonane scaffold offers a versatile and conformationally restricted framework that is instrumental in the design of novel chemical entities. Its inherent structural rigidity allows for the precise spatial arrangement of substituents, a critical factor in molecular recognition and biological activity. Synthetic strategies often leverage this fixed geometry to create libraries of compounds with diverse functionalities.

Key design principles for utilizing this scaffold include:

Stereocontrolled Functionalization: The bicyclic nature of the scaffold allows for the introduction of substituents at various positions with high stereocontrol. This is crucial for creating chiral ligands and catalysts, as well as for probing the stereochemical requirements of biological targets.

Mannich and Related Cyclization Reactions: A common and efficient method for constructing the this compound core is through a tandem Mannich reaction. researchgate.net This one-pot synthesis often involves the reaction of an aromatic ketone, paraformaldehyde, and an amine, providing a straightforward entry to the bicyclic system. researchgate.net

Modification of the Bicyclic Core: The scaffold can be readily modified at the nitrogen atom, the bridgehead positions, and the carbocyclic rings. These modifications can include the introduction of various functional groups to tune the electronic and steric properties of the molecule. researchgate.net

Isosteric Replacements: The potential for isosteric replacements within the scaffold, such as substituting carbon atoms with heteroatoms, allows for the fine-tuning of physicochemical properties like pKa and lipophilicity (LogP). researchgate.net

These design principles enable the rational development of this compound derivatives for a wide range of applications, from drug discovery to materials science.

Role in the Synthesis of Complex Natural Products and Designed Analogs

The this compound skeleton is a recurring motif in a significant number of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. rsc.org Its rigid structure serves as a key building block for constructing intricate molecular architectures. researchgate.netnih.gov

The this compound core is central to the architecture of numerous indole (B1671886) alkaloids, which are known for their diverse and potent biological activities, including anticancer, antimalarial, and anti-inflammatory properties. rsc.orgnih.gov Synthetic chemists have developed various strategies to construct this key bicyclic system as a pivotal step in the total synthesis of these complex natural products and their analogs.

One prominent strategy involves the use of intramolecular cyclization reactions . For instance, a radical-based approach has been explored to create the indole-fused this compound framework. researchgate.net While some methods like Cp2TiCl-mediated radical cyclization were not successful, SmI2-mediated radical cyclization proved effective in achieving the desired ring closure. researchgate.net Another powerful technique is the BiBr3-mediated intramolecular aza-Prins cyclization, which efficiently constructs highly functionalized 9-azabicyclo[3.3.1]nonanes. researchgate.net

Tandem radical reactions have also been employed for the stereoselective construction of the azabicyclo[3.3.1]nonane ring system, a key feature in the formal synthesis of complex marine alkaloids like (-)-haliclonin A. researchgate.net Furthermore, organocatalytic asymmetric cascade reactions have emerged as a powerful tool for building these N-bridged ring systems, offering a one-pot, metal-free approach to these valuable scaffolds. thieme-connect.comarkat-usa.org These cascade processes can involve a series of reactions, such as 1,3-dipolar cycloadditions followed by intramolecular Friedel-Crafts-type reactions, to generate the final polycyclic framework with high diastereo- and enantioselectivity. arkat-usa.org

The development of these synthetic methodologies not only provides access to the natural alkaloids themselves but also enables the creation of "pseudo-natural products" or "designed analogs". researchgate.net These are molecules that incorporate the core this compound scaffold but with variations in substitution patterns or ring fusions that are not found in nature. researchgate.netarkat-usa.org This approach allows for the exploration of new chemical space and the development of novel therapeutic agents with improved properties.

Alkaloid TypeKey Synthetic StrategyReference
Sarpagine-Ajmaline-Koumine typeSmI2-mediated radical cyclization researchgate.net
Indole AlkaloidsBiBr3-mediated aza-Prins cyclization researchgate.net
(-)-Haliclonin ATandem radical reaction researchgate.net
Indole-[3.3.1]homotropane PNPsAsymmetric cascade reaction arkat-usa.org

Applications in Supramolecular Chemistry and Advanced Materials

The rigid and well-defined three-dimensional structure of the this compound scaffold makes it a valuable building block in the field of supramolecular chemistry and the design of advanced materials. nih.govresearchgate.net Its predictable geometry allows for the construction of complex, non-covalently assembled architectures with specific functions.

The bicyclo[3.3.1]nonane framework, including its aza-analogs, serves as a versatile scaffold for the construction of host molecules capable of recognizing and binding specific guest ions or molecules. nih.govresearchgate.net The rigid structure of the scaffold pre-organizes binding sites, leading to enhanced affinity and selectivity.

Derivatives of bicyclo[3.3.1]nonane have been successfully employed in the design of ion receptors and molecular tweezers . rsc.orgnih.govresearchgate.net These synthetic receptors can be tailored to bind a variety of guests, from simple ions to more complex organic molecules. The conformational rigidity of the bicyclic core is a key feature that allows for the precise positioning of recognition motifs, such as hydrogen bond donors and acceptors or aromatic surfaces for π-π stacking interactions.

For example, molecular tweezers based on a staggered arrangement of two bicyclo[3.3.1]nonane units have been synthesized. vu.lt The synthesis involved a Friedländer condensation to form the aromatic "wall" of the tweezer, followed by dimerization. vu.lt These tweezer-like molecules can encapsulate guest molecules within their cavity, driven by non-covalent interactions. The use of enantiomerically pure bicyclo[3.3.1]nonane derivatives allows for the creation of chiral receptors for enantioselective recognition. vu.lt

The this compound scaffold and its derivatives are excellent candidates for studying and engineering hydrogen-bonding networks in the solid state, which is crucial for understanding and controlling polymorphism. nih.govresearchgate.netmdpi.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of materials, including solubility and bioavailability in pharmaceuticals. mdpi.comrsc.org

Properly substituted 3-azabicyclo[3.3.1]nonanes can exhibit specific hydrogen bonding patterns. For instance, this compound-2,4-dione is known to exhibit polymorphism due to different arrangements of its hydrogen bonds. rsc.orgnih.govresearchgate.net A multidisciplinary investigation into this compound involved a search for a predicted hydrogen bonding motif, highlighting the importance of understanding these interactions. researchgate.netmdpi.com

The protonated form of this compound can form a dihydrogen bond with significant covalent character, a result of the close proximity of a C-H and an N-H+ hydrogen. rsc.orgnih.gov This type of unconventional hydrogen bond can influence the conformational preferences and crystal packing of these molecules. The study of hydrogen bonding in these systems often involves a combination of experimental techniques, like X-ray diffraction, and computational methods to predict and analyze the resulting crystal structures. mdpi.comrsc.org The ability to control hydrogen bonding allows for the design of materials with desired solid-state properties.

Design and Synthesis of Ion Receptors and Molecular Tweezers

Catalysis and Organocatalysis Utilizing the this compound Scaffold

The rigid framework of the this compound skeleton has proven to be a valuable platform for the development of novel catalysts, particularly in the realm of organocatalysis. nih.gov The defined stereochemistry of the scaffold allows for the creation of chiral environments, enabling asymmetric transformations.

Derivatives of this compound have been successfully employed as organocatalysts in a variety of reactions. For instance, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl (B88944) radical derived from this scaffold, has demonstrated high activity as a catalyst for the oxidation of alcohols to their corresponding carbonyl compounds. nih.gov ABNO exhibits superior catalytic activity compared to the more commonly used TEMPO catalyst in these oxidation reactions. nih.gov

Furthermore, the this compound framework has been instrumental in the development of enantioselective cascade processes. Wang and co-workers reported an organocatalytic enantioselective cascade synthesis of azabicyclo[3.3.1]nonane systems using a bifunctional phosphonium (B103445) salt/Lewis acid relay catalysis. thieme-connect.com This method provides a one-pot, metal-free approach to constructing these complex N-bridged ring systems with excellent diastereoselectivity and enantioselectivity. thieme-connect.com Such catalytic systems are highly valuable in synthetic organic chemistry for the efficient and environmentally benign construction of chiral molecules.

Design of Organic Superbases and Organocatalysts

The inherent structural characteristics of the this compound framework make it an excellent platform for the development of potent organic bases and highly efficient organocatalysts. Organic bases that exhibit exceptionally high proton affinity are often classified as superbases. nih.gov The design of such molecules is a significant area of research, as they are valuable, metal-free catalysts for a variety of organic reactions. nih.govmdpi.com The this compound skeleton contributes to the stability of the protonated form, a key feature for strong basicity. rsc.org For instance, protonated this compound is known to form a dihydrogen bond with significant covalent character, which lowers its energy. rsc.org

A prominent example of an organocatalyst derived from this scaffold is 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl radical. nih.govacs.org ABNO has demonstrated exceptional activity as a catalyst for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, often outperforming more traditional catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.govacs.org The unhindered nature of the nitroxyl radical in ABNO, a consequence of the bicyclic framework, is a key factor in its high catalytic efficiency. nih.govacs.org The development of practical, multi-step synthetic routes has made ABNO more accessible for broader applications in organic synthesis. nih.govacs.org

The Cu/ABNO catalyst system is particularly effective for the aerobic oxidation of a wide range of alcohols, including aliphatic, benzylic, and allylic types, at room temperature using ambient air. This system showcases broad functional group tolerance and can complete reactions within an hour.

Table 1: Comparison of ABNO and TEMPO-based Organocatalysts for Alcohol Oxidation

Catalyst System Substrate Product Key Features Reference
ABNO Primary & Secondary Alcohols Aldehydes & Ketones Highly active nature compared to TEMPO; unhindered stable nitroxyl radical. nih.govacs.org
Cu/ABNO Primary & Secondary Alcohols Aldehydes & Ketones Enables efficient aerobic oxidation at room temperature; broad functional group tolerance.
TEMPO Primary & Secondary Alcohols Aldehydes & Ketones A benchmark nitroxyl radical catalyst; can be less reactive than ABNO. nih.gov

Applications in Asymmetric Catalysis

The rigid this compound scaffold is a valuable chiral platform for asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. rsc.orgresearchgate.net The defined and predictable geometry of the scaffold is instrumental in creating a chiral environment that can effectively control the stereochemical outcome of a reaction. ontosight.ai Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for their use in asymmetric catalysis. rsc.org

One strategy involves the use of chiral catalysts to synthesize enantiopure azabicyclo[3.3.1]nonane derivatives, which can then serve as chiral building blocks. A metal-free relay catalysis approach has been developed to construct chiral, aryl-fused azabicyclo[3.3.1]nonane molecules. researchgate.net This method utilizes a chiral phosphonium/thiourea (B124793) catalyst to induce asymmetric 1,3-dipolar cyclizations, followed by an intramolecular Friedel-Crafts-type reaction to yield the desired bicyclic structure. researchgate.net

In another application, modularly designed organocatalysts (MDOs) have been used for the highly stereoselective synthesis of related 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov This domino reaction proceeds with excellent stereocontrol, producing products with four contiguous stereogenic centers. nih.gov The success of this transformation relies exclusively on the use of these specialized organocatalysts. nih.gov

Furthermore, the scaffold is utilized in metal-catalyzed asymmetric reactions. For example, the asymmetric reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative to the corresponding endo-alcohol can be achieved with high stereoselectivity using a ruthenium complex as the catalyst. This method provides an efficient, low-waste alternative to using stoichiometric boron-based reductants. Similarly, chiral anionic catalysts have been employed in the acid-catalyzed cyclization of benzopyrylium salts to construct 2,8-dioxabicyclo[3.3.1]nonane skeletons with high enantiomeric excess (ee). rsc.org

Table 2: Examples of this compound and Related Scaffolds in Asymmetric Synthesis

Reaction Type Scaffold Catalyst System Stereoselectivity Reference
Asymmetric 1,3-dipolar cyclization / Friedel-Crafts Aryl-fused azabicyclo[3.3.1]nonane Chiral phosphonium/thiourea catalyst Not specified researchgate.net
Asymmetric Aldol (B89426) Cyclization 2,8-Dioxabicyclo[3.3.1]nonane Chiral anionic catalyst / Acid-catalyzed cyclization 94% ee rsc.org
Domino Michael-hemiacetalization-Michael 3-Oxabicyclo[3.3.1]nonan-2-one Modularly Designed Organocatalysts (MDOs) High stereoselectivity nih.gov
Asymmetric Ketone Reduction endo-9-Azabicyclo[3.3.1]nonan-3-ol Ruthenium complex High stereoselectivity

Q & A

Q. What are the common synthetic routes for constructing the 3-azabicyclo[3.3.1]nonane core, and how do reaction conditions influence stereochemical outcomes?

The this compound scaffold is synthesized via intramolecular aza-Prins cyclization, Mannich condensation, or hydride σ-adduct reduction. For example, the aza-Prins reaction of imine intermediates with formic acid forms the bicyclic system with high regioselectivity (64% yield) by generating a carbocation intermediate that undergoes deprotonation to form the rigid ring system . Substituents on the starting materials (e.g., electron-donating/-withdrawing groups) and reaction conditions (e.g., acid strength) dictate stereochemical outcomes, favoring twin chair or chair–boat conformations .

Q. How can researchers determine the stereochemical conformation of this compound derivatives experimentally?

X-ray crystallography is the gold standard for resolving stereochemistry. For instance, Hirshfeld surface analysis and DFT calculations validated the twin chair conformation of a 3,7-diazabicyclo[3.3.1]nonan-9-one derivative, while NMR coupling constants (e.g., J = 5 Hz for exo protons) provide complementary data on dynamic conformations in solution .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound derivatives, and how do structural modifications impact efficacy?

Antitumor activity is assessed via cytotoxicity assays (e.g., MTT) against cancer cell lines, while antimicrobial activity is tested using disk diffusion or MIC protocols. Electron-withdrawing halogen substituents on aryl rings enhance cytotoxicity but reduce antioxidant properties due to prooxidant effects, whereas electron-donating groups (-OCH₃, -CH₃) improve antioxidant capacity . In vivo antiarrhythmic studies in canine models involve inducing ventricular tachycardia and monitoring drug effects on heart rate and blood pressure .

Q. How can computational modeling guide the design of this compound-based AMPA receptor modulators?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite identify binding poses of tricyclic derivatives at AMPA receptor modulator sites. For example, derivatives with hydrophobic bispidine scaffolds show enhanced binding affinity due to geometric complementarity with the receptor’s hydrophobic pockets, distinct from other positive allosteric modulators (PAMs) .

Q. What strategies address regioselectivity challenges in functionalizing the this compound skeleton?

Regioselective functionalization is achieved via directed lithiation or electrophilic substitution. For instance, hydride reduction of 2,6-dichloro derivatives proceeds with retention of configuration via episulfonium ion intermediates, avoiding rearrangement to bicyclo[4.2.1] systems due to thermodynamic stability of the [3.3.1] framework .

Q. How do researchers establish structure-activity relationships (SAR) for this compound derivatives with diverse pharmacological profiles?

SAR studies combine synthetic diversification (e.g., aryl substitutions, bridgehead modifications) with bioassays and computational analysis. For example, 3-phenethyl derivatives exhibit analgesic activity via opioid receptor interactions, while 3-selena analogs show antiarrhythmic effects by modulating ion channels . Comparative pharmacophore mapping and QSAR models correlate substituent electronic properties (Hammett σ) with biological potency .

Q. Methodological Notes

  • Stereochemical Analysis : Use X-ray crystallography for static conformations and variable-temperature NMR for dynamic equilibria .
  • Biological Assays : Pair in vitro screening with in vivo models (e.g., rodent/canine) to validate therapeutic potential and toxicity .
  • Computational Workflows : Integrate docking, molecular dynamics, and free-energy perturbation (FEP) calculations to optimize ligand-receptor interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.